Validated Synthetic Route Yields 58% via Microwave-Assisted Amination from 4-Chloro-5-fluoropyrimidine
A documented and reproducible synthetic route for 5-Fluoropyrimidin-4-amine yields 58% from the readily available starting material 4-chloro-5-fluoropyrimidine. This synthesis utilizes microwave-assisted heating (110°C, 30 min) in methanol with ammonia, providing a defined and scalable protocol for researchers . This contrasts with alternative methods for halogenated pyrimidines, which may require less efficient or more hazardous procedures, such as the use of elemental fluorine gas and chlorine pentafluoride (ClF₅), as noted in patent literature for some 5-fluoropyrimidine preparations [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 58% yield |
| Comparator Or Baseline | Alternatives: 5-bromopyrimidin-4-amine, 5-chloropyrimidin-4-amine (no comparative yield data available in current literature for this specific route). |
| Quantified Difference | Not applicable (class-level inference on method accessibility). |
| Conditions | Reaction of 4-chloro-5-fluoropyrimidine (200 mg, 1.509 mmol) with ammonia (3.3 mL, 45.3 mmol) in methanol (580 μL) at 110°C for 30 min in a microwave reactor . |
Why This Matters
The existence of a validated, high-yield synthetic protocol using standard laboratory equipment (microwave reactor) reduces synthesis development time and ensures consistent, reproducible access to the compound.
- [1] Bayer Aktiengesellschaft. (1992). Process for the preparation of 5-fluoropyrimidines. US Patent 5,145,961. View Source
